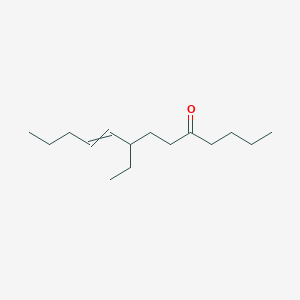
8-Ethyltridec-9-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyltridec-9-EN-5-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the aliphatic ketones, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyltridec-9-EN-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-octene and ethylmagnesium bromide.
Grignard Reaction: The Grignard reagent (ethylmagnesium bromide) reacts with 1-octene to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyltridec-9-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The double bond in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic addition reactions may involve reagents such as hydrogen bromide (HBr) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
8-Ethyltridec-9-EN-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Ethyltridec-9-EN-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The ketone group can interact with enzymes and proteins, influencing their activity.
Pathways: The compound may participate in metabolic pathways involving lipid synthesis and degradation.
Comparison with Similar Compounds
8-Methyltridec-9-EN-5-one: Similar structure but with a methyl group instead of an ethyl group.
8-Ethyltridec-9-EN-4-one: Similar structure but with the ketone group at a different position.
Uniqueness: 8-Ethyltridec-9-EN-5-one is unique due to its specific structural configuration, which influences its reactivity and applications. The position of the double bond and the ketone group provides distinct chemical properties compared to its analogs.
Properties
CAS No. |
88298-26-4 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
8-ethyltridec-9-en-5-one |
InChI |
InChI=1S/C15H28O/c1-4-7-9-10-14(6-3)12-13-15(16)11-8-5-2/h9-10,14H,4-8,11-13H2,1-3H3 |
InChI Key |
WPHFERPRCDNNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC(CC)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


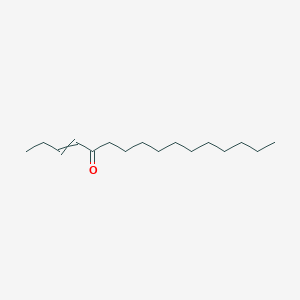


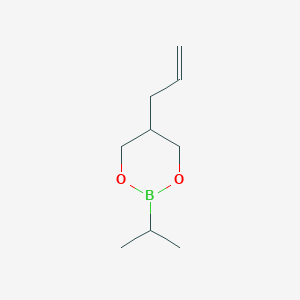

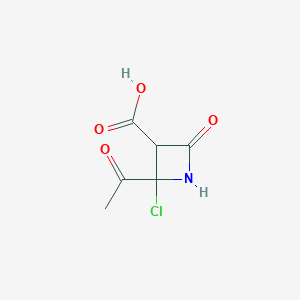
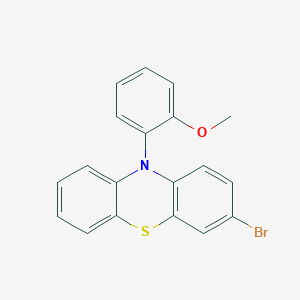
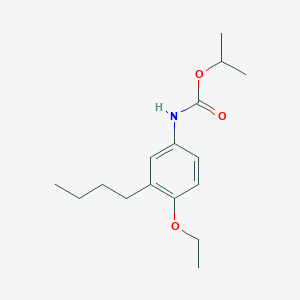

![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
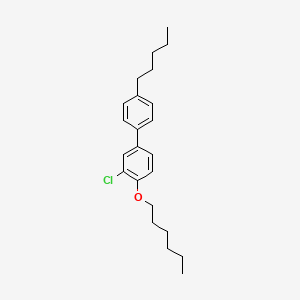
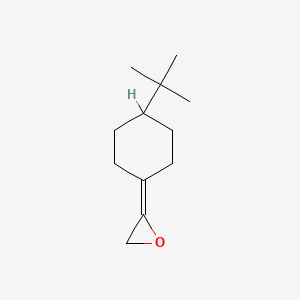
![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
